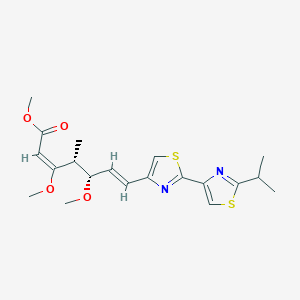

Cystothiazole A

Description

This compound has been reported in Cystobacter fuscus and Apis cerana with data available.

a bithiazole-type antibiotic isolated from Cystobacter fuscus; structure in first source

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H26N2O4S2 |

|---|---|

Molecular Weight |

422.6 g/mol |

IUPAC Name |

methyl (2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-(2-propan-2-yl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]hepta-2,6-dienoate |

InChI |

InChI=1S/C20H26N2O4S2/c1-12(2)19-22-15(11-28-19)20-21-14(10-27-20)7-8-16(24-4)13(3)17(25-5)9-18(23)26-6/h7-13,16H,1-6H3/b8-7+,17-9+/t13-,16+/m1/s1 |

InChI Key |

LRTJMINIVSPVMX-ZVJWTWILSA-N |

Isomeric SMILES |

C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)C)OC)/C(=C\C(=O)OC)/OC |

Canonical SMILES |

CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)OC)OC)OC |

Synonyms |

cystothiazole A cystothiazole-A |

Origin of Product |

United States |

Foundational & Exploratory

Cystothiazole A: A Deep Dive into a Myxobacterial Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystothiazole A, a novel bithiazole-type antibiotic, is a secondary metabolite isolated from the myxobacterium Cystobacter fuscus. This technical guide provides a comprehensive overview of its discovery, biosynthesis, and mechanism of action. Notably, this compound exhibits potent antifungal activity and demonstrates inhibitory effects on human tumor cells, while remaining inactive against bacteria. Its primary mode of action involves the inhibition of the mitochondrial electron transport chain, specifically at Complex III (the cytochrome b-c1 complex). This document summarizes the available data, outlines relevant experimental methodologies, and presents key pathways and workflows through detailed diagrams to facilitate further research and drug development efforts.

Introduction

Myxobacteria are increasingly recognized as a prolific source of novel secondary metabolites with diverse biological activities. In the course of screening for bioactive compounds, this compound was discovered from a strain of Cystobacter fuscus. Structurally, it belongs to the β-methoxyacrylate class of antifungals, sharing similarities with myxothiazol. However, preliminary studies indicate that this compound possesses a more potent antifungal profile and lower cytotoxicity compared to myxothiazol, highlighting its potential as a lead compound for the development of new antifungal therapeutics.[1][2][3]

Discovery and Isolation

This compound was first isolated from the culture broth of Cystobacter fuscus (strain AJ-13278). The producing organism was identified through morphological and physiological characteristics. The isolation of this compound involves a multi-step process beginning with the fermentation of C. fuscus, followed by extraction and chromatographic purification.

Fermentation and Isolation Workflow

The following diagram outlines a general workflow for the production and isolation of this compound from Cystobacter fuscus.

References

The Structural Elucidation of Cystothiazole A: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Cystothiazole A, a potent antifungal and cytotoxic agent isolated from the myxobacterium Cystobacter fuscus, represents a significant member of the bithiazole class of natural products. Its unique structural features and promising biological activity have garnered considerable interest in the scientific community. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the spectroscopic and chemical methods employed to unravel its molecular architecture.

Spectroscopic Characterization

The initial characterization of this compound involved a suite of spectroscopic techniques to determine its molecular formula, functional groups, and the connectivity of its atoms.

Mass Spectrometry

High-resolution Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in establishing the molecular formula of this compound as C₂₀H₂₆N₂O₄S₂.[1] The observation of a pseudomolecular ion peak ([M+H]⁺) at m/z 423 confirmed the molecular weight.[1]

Table 1: Mass Spectrometry Data for this compound

| Ionization Method | Mass Analyzer | Formula | Calculated Mass | Observed [M+H]⁺ |

| FAB | High-Resolution MS | C₂₀H₂₆N₂O₄S₂ | 422.1286 | 423 |

A proposed fragmentation pathway for this compound in FAB-MS is depicted below. The soft ionization nature of FAB leads to minimal fragmentation, with the primary observed ion being the protonated molecule.

Caption: Proposed FAB-MS Protonation of this compound.

UV-Visible and Infrared Spectroscopy

The UV-Visible spectrum of this compound in methanol exhibited absorption maxima that are characteristic of its conjugated bithiazole chromophore.[1] The infrared (IR) spectrum provided key information about the functional groups present, with notable absorption bands indicating the presence of an α,β-unsaturated ester at 1705 cm⁻¹ and 1625 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive one- and two-dimensional NMR spectroscopy, including ¹H NMR, ¹³C NMR, HETCOR, HMBC, and NOE difference spectroscopy, was pivotal in assembling the planar structure of this compound.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [1]

| Position | ¹³C (δc) | ¹H (δн, mult., J in Hz) |

| 1 | 167.2 | |

| 2 | 118.0 | 7.49 (s) |

| 3 | 161.8 | |

| 4 | 40.5 | 3.12 (dd, 10.0, 4.0) |

| 5 | 78.2 | 3.85 (d, 4.0) |

| 6 | 13.6 | 1.25 (d, 7.0) |

| 7 | 135.2 | 5.30 (dq, 10.0, 7.0) |

| 8 | 128.9 | 5.68 (d, 10.0) |

| 9 | 148.9 | |

| 10 | 115.8 | 7.18 (s) |

| 11 | 165.1 | |

| 12 | 120.2 | 7.35 (s) |

| 13 | 170.8 | |

| 14 | 34.5 | 3.10 (sept, 7.0) |

| 15 | 22.7 | 1.28 (d, 7.0) |

| 16 | 22.7 | 1.28 (d, 7.0) |

| 1-OCH₃ | 51.5 | 3.78 (s) |

| 3-OCH₃ | 61.2 | 4.05 (s) |

| 5-OCH₃ | 57.9 | 3.35 (s) |

The connectivity of the molecular fragments was established through Heteronuclear Multiple Bond Correlation (HMBC) experiments. Key HMBC correlations pieced together the side chain and linked it to the bithiazole core.

Caption: Key HMBC Correlations in this compound.

The E-geometry of the Δ⁷ double bond was determined by Nuclear Overhauser Effect (NOE) difference spectroscopy. Irradiation of the 3-OCH₃ protons resulted in an NOE enhancement of the H-2 proton signal, confirming their spatial proximity.[1]

Determination of Absolute Stereochemistry

The absolute stereochemistry of the two chiral centers (C-4 and C-5) in this compound was established through chemical degradation.

Experimental Protocol: Chemical Degradation

-

Ozonolysis: this compound was subjected to ozonolysis to cleave the double bonds.

-

Oxidative Workup: The resulting ozonide was treated with an oxidative workup (e.g., hydrogen peroxide) to yield carboxylic acids and other fragments.

-

Esterification: The carboxylic acid fragments were esterified (e.g., with diazomethane) to facilitate analysis.

-

Chiral GC Analysis: The resulting ester derivatives were analyzed by chiral gas chromatography and compared with authentic stereoisomers to determine the absolute configuration at C-4 and C-5.

This analysis revealed the absolute stereochemistry of this compound to be (4S, 5R).

Caption: Workflow for Stereochemistry Determination.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound exerts its potent antifungal activity by inhibiting the mitochondrial electron transport chain. Specifically, it targets the NADH-ubiquinone oxidoreductase, also known as Complex I.[2][3][4] This inhibition disrupts the flow of electrons from NADH to ubiquinone, thereby halting ATP synthesis and leading to cell death.

Caption: Inhibition of Mitochondrial Complex I by this compound.

Experimental Protocols

Isolation and Purification of this compound[1]

-

Fermentation: Cystobacter fuscus is cultured in a suitable medium to produce this compound.

-

Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate).

-

Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.

This in-depth guide provides a comprehensive overview of the methodologies and data that led to the complete structural elucidation of this compound. The combination of advanced spectroscopic techniques and classical chemical degradation methods was essential in defining both the planar structure and the absolute stereochemistry of this important natural product. Understanding its structure and mechanism of action is crucial for its potential development as a therapeutic agent.

References

- 1. scispace.com [scispace.com]

- 2. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mycothiazole|Mitochondrial Complex I Inhibitor [benchchem.com]

- 4. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Absolute Stereochemistry of Cystothiazole A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystothiazole A, a myxobacterial metabolite, has garnered significant interest within the scientific community due to its potent antifungal properties. The molecule's biological activity is intrinsically linked to its three-dimensional structure, making the precise determination of its absolute stereochemistry a critical aspect of its study and potential therapeutic development. This technical guide provides a comprehensive overview of the elucidation and confirmation of the absolute stereochemistry of this compound, detailing the key experiments and synthetic strategies employed.

Initial Stereochemical Elucidation from Natural Product Isolation

This compound was first isolated from the myxobacterium Cystobacter fuscus. The initial determination of its gross structure was accomplished through spectroscopic analysis, while the absolute stereochemistry was first proposed based on chemical degradation studies.

Spectroscopic and Physical Data

The foundational data from the initial isolation and characterization of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₂₀H₂₆N₂O₄S₂ |

| Specific Rotation ([α]D) | +25.0° (c 1.0, CHCl₃) |

Table 1: Physicochemical Properties of this compound.

The ¹H and ¹³C NMR data were instrumental in establishing the connectivity of the molecule.

| Position | ¹³C δ (ppm) | ¹H δ (ppm, J in Hz) |

| 2 | 161.8 | 7.55 (s) |

| 3-OMe | 61.7 | 3.86 (s) |

| 4 | 129.5 | 4.15 (dd, 8.8, 5.4) |

| 5 | 78.2 | 3.48 (dq, 8.8, 6.4) |

| 5-OMe | 57.0 | 3.29 (s) |

| 6 | 36.8 | 1.83 (m) |

| 7 | 25.6 | 1.28 (m), 1.10 (m) |

| 8 | 141.0 | 5.38 (d, 9.8) |

| 9 | 128.5 | 5.60 (dt, 15.1, 6.8) |

| 10 | 133.2 | 5.51 (dd, 15.1, 7.8) |

| 11 | 34.2 | 2.05 (m) |

| 12 | 22.6 | 0.88 (d, 6.4) |

| 13 | 22.6 | 0.88 (d, 6.4) |

| 4-Me | 11.0 | 1.14 (d, 6.4) |

| 2' | 151.0 | 7.28 (s) |

| 4' | 115.8 | - |

| 5' | 142.1 | 7.75 (s) |

Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃.

Determination of Absolute Stereochemistry by Chemical Degradation

The absolute stereochemistry of the C4 and C5 positions was initially determined by a sequence of chemical degradation reactions.

-

Ozonolysis: A solution of this compound in CH₂Cl₂ is cooled to -78 °C. Ozone gas is bubbled through the solution until a blue color persists, indicating complete consumption of the starting material.

-

Reductive Workup: The reaction mixture is purged with nitrogen gas to remove excess ozone. Dimethyl sulfide (DMS) is added, and the solution is allowed to warm to room temperature and stirred overnight.

-

Oxidative Cleavage: The resulting aldehyde from the ozonolysis is then subjected to oxidative cleavage using a suitable oxidizing agent, such as potassium permanganate or Jones reagent, to yield the corresponding carboxylic acid.

-

Esterification and Chiral GC Analysis: The carboxylic acid is converted to its methyl ester by treatment with diazomethane or TMS-diazomethane. The resulting ester is then analyzed by chiral gas chromatography (GC) and compared with authentic samples of (R)- and (S)-2-methoxy-3-methylbutanoic acid methyl ester to determine the absolute configuration at C4 and C5.

This degradation pathway allowed for the initial assignment of the (4S, 5R) configuration.

Confirmation of Absolute Stereochemistry by Total Synthesis

The absolute stereochemistry of this compound has been unequivocally confirmed through multiple total syntheses. These synthetic endeavors have relied on key stereoselective reactions to establish the chiral centers with high fidelity.

Williams' Total Synthesis: Evans Asymmetric Aldol Reaction

One of the early and elegant total syntheses of this compound was reported by the Williams group, which employed an Evans asymmetric aldol reaction to set the crucial C4/C5 stereochemistry.[1]

-

Enolate Formation: To a solution of the N-acyloxazolidinone in CH₂Cl₂ at -78 °C is added dibutylboron triflate (Bu₂BOTf) followed by the dropwise addition of triethylamine (Et₃N). The mixture is stirred at this temperature for 30 minutes to facilitate the formation of the boron enolate.

-

Aldol Addition: The aldehyde precursor to the C4-C13 side chain is then added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours at -78 °C and then allowed to slowly warm to room temperature.

-

Workup and Purification: The reaction is quenched by the addition of a pH 7 buffer and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography to afford the aldol adduct with high diastereoselectivity.

-

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, for example, by treatment with lithium hydroperoxide (LiOOH), to reveal the chiral alcohol, which is then carried forward to complete the synthesis.

The stereochemical outcome of the Evans aldol reaction is highly predictable, and the synthesis of the natural (+)-Cystothiazole A confirmed the (4S, 5R) absolute configuration.

Panek's Total Synthesis: Asymmetric Crotylation

The Panek group developed a convergent enantioselective synthesis of this compound that features an asymmetric crotylation reaction to establish the stereogenic centers.[2]

-

Catalyst Preparation: A chiral ligand, such as a derivative of (R,R)- or (S,S)-TADDOL, is complexed with a Lewis acid, for example, Ti(Oi-Pr)₄, in an appropriate solvent like toluene at room temperature.

-

Crotylation Reaction: The aldehyde substrate is added to the catalyst solution and cooled to a low temperature (e.g., -78 °C). A crotylating agent, such as (E)-crotyltrichlorosilane, is then added dropwise.

-

Reaction Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and warmed to room temperature. The mixture is then filtered, and the filtrate is extracted with an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and concentrated under reduced pressure. The resulting crude product is purified by silica gel chromatography to yield the desired homoallylic alcohol with high enantioselectivity and diastereoselectivity.

This synthetic route also culminated in the synthesis of (+)-Cystothiazole A, further solidifying the (4S, 5R) assignment.

Logical Workflow for Stereochemical Determination

The determination of the absolute stereochemistry of this compound followed a logical progression from establishing the relative stereochemistry of the side chain to confirming the absolute configuration of all stereocenters.

Figure 1. Logical workflow for the determination of the absolute stereochemistry of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key experimental workflows discussed in this guide.

References

An In-Depth Technical Guide to the Mechanism of Action of Cystothiazole A in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystothiazole A, a natural product isolated from the myxobacterium Cystobacter fuscus, exhibits potent antifungal activity. This technical guide delineates the molecular mechanism of action of this compound, focusing on its interaction with the fungal mitochondrial respiratory chain. This document provides a comprehensive overview of its primary target, the resulting cellular effects, quantitative inhibitory data, and detailed experimental protocols for its study. Visualizations of the key pathways and experimental workflows are included to facilitate a deeper understanding of its biochemical activity.

Core Mechanism of Action: Inhibition of Mitochondrial Complex III

The primary antifungal activity of this compound stems from its potent and specific inhibition of the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex.[1][2] This multi-subunit enzyme plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c. This process is coupled to the translocation of protons across the inner mitochondrial membrane, generating the proton motive force essential for ATP synthesis.

This compound, being structurally related to the known Complex III inhibitor myxothiazol, is understood to bind at or near the ubiquinol oxidation (Qo) site of the cytochrome bc1 complex. This binding event physically obstructs the docking of ubiquinol, thereby preventing the transfer of electrons to the Rieske iron-sulfur protein and cytochrome b. The direct consequence of this inhibition is the cessation of electron flow through the remainder of the respiratory chain, leading to a collapse of the mitochondrial membrane potential and a halt in oxidative phosphorylation. This disruption of cellular energy production is the principal cause of fungal cell growth inhibition and, ultimately, cell death.

The following diagram illustrates the inhibitory action of this compound on the electron transport chain.

Caption: Mechanism of this compound action on the fungal respiratory chain.

Quantitative Data

The inhibitory potency of this compound has been quantified against various fungal species and in biochemical assays. The following tables summarize the available data, comparing it with the structurally related compound, myxothiazol.

Table 1: Antifungal Activity of this compound and Myxothiazol (MIC)

| Fungal Species | This compound (µg/mL) | Myxothiazol (µg/mL) |

| Pyricularia oryzae | 0.2 | 0.8 |

| Botrytis cinerea | 0.2 | 0.8 |

| Cochliobolus miyabeanus | 0.2 | 0.8 |

| Rhizoctonia solani | 0.2 | 0.8 |

| Alternaria kikuchiana | 0.8 | 3.1 |

| Fusarium oxysporum | 0.8 | 3.1 |

| Candida albicans | 1.6 | 6.3 |

| Saccharomyces cerevisiae | 0.8 | 3.1 |

| Aspergillus niger | 3.1 | >6.3 |

| Trichophyton mentagrophytes | 0.8 | 3.1 |

Data sourced from The Journal of Antibiotics (1998), 51, 275-281.[2]

Table 2: Inhibition of Submitochondrial NADH Oxidase

| Compound | IC50 (µM) |

| This compound | 1.8 |

| Myxothiazol | 2.1 |

Data sourced from The Journal of Antibiotics (1998), 51, 275-281.[2]

Detailed Experimental Protocols

The following protocols provide a framework for the experimental validation of this compound's mechanism of action.

Preparation of Fungal Submitochondrial Particles (SMPs)

This protocol outlines the preparation of inside-out SMPs, which are essential for assays where the catalytic sites of the respiratory complexes need to be accessible to externally added substrates and inhibitors.

Materials:

-

Fungal cell culture

-

Lytic enzyme (e.g., Zymolyase for yeast)

-

Homogenization buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 1 mM PMSF)

-

Sonication buffer (0.25 M sucrose, 10 mM MOPS, 2 mM EDTA, pH 8.0)

-

High-speed refrigerated centrifuge

-

Ultrasonicator with a microtip

Procedure:

-

Harvest fungal cells from a liquid culture by centrifugation.

-

Wash the cell pellet with sterile water.

-

Perform enzymatic digestion of the cell wall according to the enzyme manufacturer's instructions to generate spheroplasts.

-

Gently lyse the spheroplasts in hypotonic homogenization buffer.

-

Isolate mitochondria by differential centrifugation.

-

Resuspend the mitochondrial pellet in sonication buffer to a protein concentration of 20-30 mg/mL.

-

Sonicate the mitochondrial suspension on ice using short bursts (e.g., 4 pulses of 5 seconds at 20% amplitude) with cooling periods in between to prevent overheating.

-

Centrifuge the sonicate at 16,000 x g for 10 minutes to pellet intact mitochondria and large debris.

-

Carefully collect the supernatant containing the SMPs for use in subsequent assays.

Assay for Mitochondrial Complex III (Cytochrome c Reductase) Activity

This spectrophotometric assay measures the activity of Complex III by monitoring the reduction of cytochrome c.

Materials:

-

Submitochondrial particles (SMPs)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA)

-

Ubiquinol-2 (Coenzyme Q2H2) as the substrate

-

Cytochrome c (oxidized form)

-

Potassium cyanide (KCN) to inhibit Complex IV

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Prepare the reaction mixture in a cuvette containing assay buffer, cytochrome c (final concentration ~50 µM), and KCN (final concentration ~1 mM).

-

Add the SMPs to the cuvette and incubate for a few minutes to allow for temperature equilibration.

-

To measure the baseline rate, initiate the reaction by adding ubiquinol-2 (final concentration ~50 µM) and monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

For inhibitor studies, pre-incubate the SMPs with varying concentrations of this compound for a defined period before adding the substrate.

-

Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve. The activity is proportional to the change in absorbance over time.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Measurement of Fungal ATP Levels

This protocol uses a bioluminescence assay to quantify the intracellular ATP concentration, providing a direct measure of the impact of respiratory chain inhibition on cellular energy status.

Materials:

-

Fungal cell culture

-

This compound

-

ATP extraction reagent (e.g., Trichloroacetic acid - TCA)

-

ATP assay kit (containing luciferase and D-luciferin)

-

Luminometer

Procedure:

-

Grow fungal cells to the desired density and treat them with various concentrations of this compound for a specified time.

-

Harvest a defined number of cells by centrifugation.

-

Extract ATP by resuspending the cell pellet in an appropriate extraction reagent (e.g., 5% TCA) and incubating on ice.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the extracted ATP.

-

Neutralize the supernatant if necessary (e.g., with Tris-acetate buffer).

-

Prepare a standard curve using known concentrations of ATP.

-

In a luminometer plate, mix the sample or ATP standard with the luciferase-luciferin reagent from the assay kit.

-

Immediately measure the resulting luminescence. The light output is directly proportional to the ATP concentration.

-

Calculate the ATP concentration in the samples by comparing their luminescence to the standard curve and normalize to the cell number or total protein content.

Visualization of Experimental Workflow and Logical Relationships

Workflow for Assessing this compound Activity

The following diagram outlines the general experimental workflow for characterizing the antifungal mechanism of this compound.

Caption: Experimental workflow for characterizing this compound.

Logical Relationship of this compound's Effects

This diagram illustrates the cause-and-effect relationship from the molecular interaction of this compound to the ultimate outcome for the fungal cell.

Caption: Logical cascade of this compound's cellular effects.

Conclusion

This compound is a potent antifungal agent that acts through the specific inhibition of the cytochrome bc1 complex in the fungal mitochondrial respiratory chain.[1][2] Its high efficacy, as demonstrated by low MIC and IC50 values, makes it a significant molecule of interest for further research and development. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals seeking to investigate this compound or similar compounds targeting fungal mitochondrial respiration. A thorough understanding of its mechanism of action is crucial for optimizing its therapeutic potential and overcoming potential resistance mechanisms.

References

An In-depth Technical Guide on the Inhibition of Mitochondrial NADH Oxidation by Cystothiazole A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystothiazole A is a naturally occurring bithiazole-type antibiotic isolated from the myxobacterium Cystobacter fuscus.[1] Its biological activity is primarily attributed to the inhibition of mitochondrial NADH oxidation, a critical process in cellular respiration. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role as an inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). The guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows.

Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound exerts its inhibitory effect on cellular respiration by targeting Complex I of the mitochondrial electron transport chain (ETC).[1] Complex I is a large multi-subunit enzyme responsible for oxidizing NADH produced during glycolysis and the citric acid cycle, and transferring the resulting electrons to ubiquinone (Coenzyme Q). This electron transfer is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, establishing the proton gradient that drives ATP synthesis.

By inhibiting Complex I, this compound disrupts this crucial first step of the ETC. This leads to a decrease in oxygen consumption and a subsequent reduction in cellular ATP levels. The antifungal and cytotoxic properties of this compound are believed to stem from this disruption of cellular energy metabolism.[1]

Signaling Pathway of Mitochondrial Electron Transport and Inhibition by this compound

Caption: Inhibition of Complex I by this compound.

Quantitative Data on Inhibitory Activity

It is important to note that the following data pertains to mycothiazole and its effect on cell viability, which is an indirect measure of its inhibitory effect on mitochondrial respiration within a cellular context.

| Cell Line | IC50 (Mycothiazole) | Reference |

| HeLa (Human cervical cancer) | 0.36 nM | [2] |

| P815 (Murine mastocytoma) | 1.02 nM | [2] |

| RAW 264.7 (Murine macrophage) | 1.54 nM | [2] |

| MDCK (Canine kidney epithelial) | 1.47 nM | [2] |

| 143B (Human osteosarcoma) | 3.24 nM | [2] |

| 4T1 (Murine breast cancer) | 12.1 nM | [2] |

| B16 (Murine melanoma) | 13.8 nM | [2] |

| HL-60 (Human promyelocytic leukemia) | 12.2 µM | [2] |

| LN18 (Human glioblastoma) | 26.5 µM | [2] |

| Jurkat (Human T-lymphocyte) | 26.5 µM | [2] |

The significant difference in IC50 values between sensitive and insensitive cell lines highlights the complex interplay of drug uptake, metabolism, and cellular dependence on mitochondrial respiration.

Experimental Protocols

While a specific protocol for determining the IC50 of this compound on mitochondrial Complex I is not available, a general and widely accepted methodology can be adapted for this purpose. The following protocol outlines the key steps for measuring the inhibition of NADH:ubiquinone oxidoreductase activity in isolated mitochondria or submitochondrial particles (SMPs).

Protocol: Determination of IC50 for Complex I Inhibition

1. Preparation of Mitochondria or Submitochondrial Particles (SMPs):

-

Isolate mitochondria from a suitable source (e.g., bovine heart, rat liver) using differential centrifugation.

-

Prepare SMPs from isolated mitochondria by sonication or French press, followed by centrifugation to pellet the inverted membrane vesicles.

-

Determine the protein concentration of the mitochondrial or SMP suspension using a standard method (e.g., Bradford or BCA assay).

2. NADH:Ubiquinone Oxidoreductase Activity Assay:

-

The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH.

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA.

-

Reagents:

-

NADH solution (e.g., 10 mM stock in buffer).

-

Ubiquinone analogue (e.g., Coenzyme Q1 or decylubiquinone) as the electron acceptor.

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

Rotenone (a known Complex I inhibitor) as a positive control.

-

-

Procedure:

-

In a cuvette, add the assay buffer, the ubiquinone analogue, and the mitochondrial/SMP suspension.

-

Add varying concentrations of this compound (or DMSO for the control) and incubate for a few minutes at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial rate of NADH oxidation for each concentration of this compound.

-

3. Data Analysis and IC50 Determination:

-

Express the rate of NADH oxidation at each this compound concentration as a percentage of the control (no inhibitor) rate.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of Complex I activity.

Experimental Workflow Diagram

Caption: Workflow for IC50 determination.

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound and its analogues concerning the inhibition of mitochondrial Complex I is not extensively documented in the public domain. However, general SAR principles for thiazole-containing natural products suggest that the bithiazole core and the side chain are crucial for biological activity. For the related compound myxothiazol, it is known that the β-methoxyacrylate pharmacophore is essential for its inhibitory action on the respiratory chain. It is plausible that similar structural features are critical for the activity of this compound. Further research involving the synthesis and biological evaluation of this compound analogues is necessary to elucidate the specific structural requirements for potent Complex I inhibition.

Conclusion

This compound is a potent inhibitor of mitochondrial NADH oxidation, targeting Complex I of the electron transport chain. While specific quantitative inhibitory data remains to be fully elucidated, its mechanism of action is understood to disrupt cellular energy metabolism, leading to its observed antifungal and cytotoxic effects. The provided experimental protocols offer a framework for the detailed characterization of its inhibitory properties. Further investigation into the structure-activity relationship of this compound will be invaluable for the development of novel therapeutic agents targeting mitochondrial respiration.

References

The Potent World of Natural Thiazoles: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Nature has harnessed the unique chemical properties of this moiety to produce a diverse array of compounds with potent and varied biological activities. Found in organisms ranging from marine sponges and cyanobacteria to terrestrial microbes, these natural thiazoles represent a rich and largely untapped resource for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of natural thiazole compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower researchers in the field of drug discovery and development.

Quantitative Bioactivity Data of Natural Thiazole Compounds

The following tables summarize the quantitative biological activities of representative natural thiazole-containing compounds, offering a comparative overview of their potency across different therapeutic areas.

Table 1: Anticancer and Cytotoxic Activities

| Compound | Natural Source | Target Cell Line(s) | Activity (IC₅₀) | Reference(s) |

| Dolastatin 10 | Sea hare (Dolabella auricularia) | L1210 (murine leukemia) | 0.03 nM | [1] |

| NCI-H69 (small cell lung cancer) | 0.059 nM | [1] | ||

| DU-145 (human prostate cancer) | 0.5 nM | [1] | ||

| Thiostrepton | Streptomyces azureus | Various bacterial and cancer cell lines | Varies (inhibits protein synthesis) | [2][3] |

| Apratoxin A | Marine cyanobacteria (Lyngbya sp.) | H-460 (human lung cancer) | 0.52 nM | |

| Eribulin mesylate | Synthetic analog of Halichondrin B (marine sponge) | Various breast cancer cell lines | Low nM range | [4][5] |

| Ixabepilone | Semisynthetic analog of Epothilone B (myxobacterium Sorangium cellulosum) | Various breast cancer cell lines | Low nM range | [6][7][8] |

Table 2: Antimicrobial Activities

| Compound | Natural Source | Target Organism(s) | Activity (MIC) | Reference(s) |

| Thiostrepton | Streptomyces azureus | Gram-positive bacteria | Low µg/mL range | [2][3] |

| GE2270 A | Planobispora rosea | Staphylococcus aureus | 0.25 - 1 µg/mL | |

| Nosiheptide | Streptomyces actuosus | Gram-positive bacteria | Low µg/mL range | |

| Micrococcin P1 | Bacillus and Staphylococcus sp. | Gram-positive bacteria | Low µg/mL range |

Experimental Protocols for Key Bioassays

Detailed and reproducible methodologies are critical for the evaluation of biological activity. This section provides step-by-step protocols for key in vitro assays frequently employed in the study of natural thiazole compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation is the MIC.

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Tubulin Polymerization Assay

This assay is used to assess the effect of compounds on the in vitro assembly of microtubules.

Principle: The polymerization of tubulin into microtubules can be monitored by an increase in light scattering or fluorescence.

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.

-

Compound Addition: Add the test compound or a control (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm or the fluorescence of a reporter dye over time using a spectrophotometer or fluorometer.

-

Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Caspase-3 Activation Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: Activated caspase-3 cleaves a specific substrate, releasing a chromophore or fluorophore that can be quantified.

Protocol:

-

Cell Lysis: Treat cells with the test compound to induce apoptosis, then lyse the cells to release their contents.

-

Substrate Addition: Add a caspase-3 specific substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric detection) to the cell lysate.

-

Incubation: Incubate the reaction at 37°C to allow for substrate cleavage.

-

Signal Detection: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 400/505 nm (for AFC).

-

Data Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which natural thiazoles exert their biological effects is crucial for their development as therapeutic agents. The following diagrams, rendered in DOT language, illustrate key signaling pathways targeted by these compounds.

Microtubule Dynamics Inhibition by Dolastatin 10

Dolastatin 10, a potent antimitotic agent, disrupts microtubule dynamics by binding to tubulin and inhibiting its polymerization. This leads to a cascade of events culminating in cell cycle arrest and apoptosis.

Caption: Dolastatin 10 inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

Inhibition of Bacterial Protein Synthesis by Thiostrepton

Thiostrepton is a potent inhibitor of bacterial protein synthesis, targeting the ribosome and interfering with the function of elongation factors.

References

- 1. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Thiostrepton, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Eribulin mesylate as a microtubule inhibitor for treatment of patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ixabepilone? [synapse.patsnap.com]

- 7. selleckchem.com [selleckchem.com]

- 8. go.drugbank.com [go.drugbank.com]

Cystothiazole A: A Bithiazole-Type Antibiotic as a Potent Mitochondrial Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cystothiazole A is a naturally occurring bithiazole-type antibiotic produced by the myxobacterium Cystobacter fuscus. It exhibits potent antifungal and cytotoxic activities, stemming from its function as a powerful inhibitor of the mitochondrial respiratory chain. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanism of action, and biological activities. Special emphasis is placed on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and biosynthetic pathway to serve as a valuable resource for the scientific community.

Introduction

Myxobacteria are a rich source of novel secondary metabolites with diverse biological activities. This compound, isolated from Cystobacter fuscus, is a prominent example, belonging to a class of β-methoxyacrylate (MOA) inhibitors.[1] Structurally, it features a characteristic bithiazole core connected to a substituted aliphatic side chain.[1] Its primary mechanism of action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, a mode of action shared with other well-known inhibitors like myxothiazol and stigmatellin.[1][2] This inhibition disrupts cellular respiration, leading to its observed antifungal and antitumor effects.[1] This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.

Physicochemical Properties and Structure

This compound is a colorless powder with the molecular formula C₂₀H₂₆N₂O₄S₂.[3] Its structure was elucidated through spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR), and its absolute stereochemistry was determined by chemical degradation.[1]

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| Molecular Formula | C₂₀H₂₆N₂O₄S₂ |

| Molecular Weight | 422.56 g/mol |

| Appearance | Colorless powder |

| UV λmax (MeOH) | 230, 312 nm |

| IR (CHCl₃) νmax | 3400, 2950, 1710, 1640, 1440, 1260, 1090 cm⁻¹ |

| High-Resolution FAB-MS | m/z 423.1413 ([M+H]⁺, calculated for C₂₀H₂₇N₂O₄S₂, 423.1412) |

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster.[4] Feeding studies with stable isotope-labeled precursors have revealed the building blocks of its carbon skeleton.[4] The polyketide portion is derived from acetate and propionate, while the distinctive bithiazole moiety originates from L-serine. The O-methyl groups are supplied by L-methionine, and the isopropyl group is derived from L-valine, which serves as a precursor for isobutyryl-CoA.[4]

Biosynthetic pathway of this compound.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound exerts its biological effects by targeting the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.[1] It binds to the Qₒ (quinone oxidation) site of cytochrome b, thereby blocking the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein.[2][5] This interruption of the electron flow halts the proton pumping across the inner mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential and a cessation of ATP synthesis. This mechanism is analogous to that of myxothiazol.[2][6]

Inhibition of Complex III by this compound.

Biological Activity

This compound demonstrates a broad spectrum of antifungal activity and potent cytotoxicity against various tumor cell lines, while being largely inactive against bacteria.[1][3]

Antifungal Activity

This compound is effective against a range of fungi, including pathogenic yeasts and filamentous fungi.[1]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungi [3]

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 0.4 |

| Saccharomyces cerevisiae | 0.2 |

| Aspergillus niger | 0.8 |

| Trichophyton mentagrophytes | 0.2 |

| Pyricularia oryzae | 0.1 |

Cytotoxic Activity

The inhibitory effect of this compound on mitochondrial respiration also translates to potent cytotoxicity against human cancer cell lines.[1]

Table 3: Cytotoxic Activity (IC₅₀) of this compound against Human Tumor Cell Lines [3]

| Cell Line | Cell Type | IC₅₀ (ng/mL) | IC₅₀ (µM) |

| HCT-116 | Human colon carcinoma | 110 | 0.26 |

| K562 | Human leukemia | 130 | 0.31 |

NADH Oxidase Inhibition

The direct inhibitory effect on the mitochondrial respiratory chain has been quantified through NADH oxidase inhibition assays.[3]

Table 4: Inhibition of Submitochondrial NADH Oxidase Activity [3]

| Compound | IC₅₀ (µM) |

| This compound | 1.8 |

| Myxothiazol | 2.1 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound. These protocols are based on the original research by Ojika et al. (1998) and standard laboratory practices.[3]

General experimental workflow for this compound.

Fermentation and Isolation of this compound

This protocol describes the cultivation of Cystobacter fuscus and the subsequent extraction and purification of this compound.

6.1.1. Materials

-

Cystobacter fuscus strain AJ-13278

-

Seed medium: 0.5% casitone, 0.2% MgSO₄·7H₂O, 0.1% soluble starch, 0.1% yeast extract, pH 7.2

-

Production medium: 0.8% soluble starch, 0.4% soybean meal, 0.2% yeast extract, 0.1% MgSO₄·7H₂O, 0.1% K₂HPO₄, 0.001% FeSO₄·7H₂O, pH 7.2

-

Diaion HP-20 resin

-

Solvents: Acetone, Ethyl acetate, Hexane, Methanol, t-Butyl methyl ether

-

Silica gel for column chromatography

-

HPLC system with a normal-phase column (e.g., Develosil 60-5)

6.1.2. Procedure

-

Seed Culture: Inoculate a loopful of C. fuscus into a test tube containing 10 mL of seed medium. Incubate at 28°C for 3 days on a rotary shaker (180 rpm).

-

Pre-culture: Transfer the seed culture to a 500-mL flask containing 100 mL of seed medium and incubate under the same conditions for 2 days.

-

Production Culture: Inoculate 5 mL of the pre-culture into a 500-mL flask containing 100 mL of production medium. Add 2% (v/v) of Diaion HP-20 resin. Incubate at 28°C for 4 days on a rotary shaker (180 rpm).

-

Extraction: After incubation, collect the resin and cells by filtration. Wash with water and then elute the adsorbed compounds with acetone. Concentrate the acetone eluate in vacuo.

-

Solvent Partitioning: Partition the resulting aqueous residue with ethyl acetate. Concentrate the ethyl acetate layer to obtain a crude extract.

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a stepwise gradient of hexane and ethyl acetate.

-

HPLC Purification: Further purify the active fractions by normal-phase HPLC using a hexane-t-butyl methyl ether solvent system to yield pure this compound.

Spectroscopic Characterization

This protocol outlines the general procedures for the structural elucidation of this compound.

6.2.1. Materials

-

Purified this compound

-

Deuterated chloroform (CDCl₃) for NMR

-

Spectrometers: UV-Vis, IR, Mass Spectrometer (e.g., FAB-MS), NMR (e.g., 400 MHz)

6.2.2. Procedure

-

UV Spectroscopy: Dissolve a small amount of this compound in methanol and record the UV spectrum.

-

IR Spectroscopy: Dissolve this compound in chloroform and record the IR spectrum.

-

Mass Spectrometry: Obtain the high-resolution mass spectrum using Fast Atom Bombardment (FAB-MS) or other suitable ionization techniques.

-

NMR Spectroscopy: Dissolve the sample in CDCl₃ and acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) spectra to determine the chemical structure and stereochemistry.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.

6.3.1. Materials

-

This compound stock solution (e.g., in DMSO)

-

Fungal strains (e.g., Candida albicans)

-

Potato Dextrose Broth (PDB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

6.3.2. Procedure

-

Inoculum Preparation: Grow the fungal strain in PDB overnight. Adjust the fungal suspension to a concentration of 1 x 10³ to 5 x 10³ CFU/mL in fresh PDB.

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in PDB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the adjusted fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 25°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

Cytotoxicity Assay (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines.

6.4.1. Materials

-

Human cancer cell lines (e.g., HCT-116, K562)

-

Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS

-

This compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

-

Plate reader

6.4.2. Procedure

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

-

Drug Treatment: Add various concentrations of this compound to the wells and incubate for 48-72 hours. Include untreated control wells.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

NADH Oxidase Inhibition Assay

This protocol measures the inhibitory effect of this compound on the NADH oxidase activity of submitochondrial particles.

6.5.1. Materials

-

Submitochondrial particles (e.g., from bovine heart)

-

NADH solution

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

This compound stock solution

-

Spectrophotometer

6.5.2. Procedure

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer and submitochondrial particles.

-

Inhibitor Addition: Add various concentrations of this compound to the reaction mixture and pre-incubate for a short period.

-

Reaction Initiation: Start the reaction by adding NADH.

-

Monitoring: Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH to NAD⁺) over time.

-

IC₅₀ Calculation: Calculate the rate of NADH oxidation for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound stands out as a potent bithiazole-type antibiotic with significant antifungal and cytotoxic properties. Its well-defined mechanism of action, involving the inhibition of the mitochondrial cytochrome bc1 complex, makes it a valuable tool for studying cellular respiration and a potential lead compound for the development of new therapeutic agents. This technical guide has provided a detailed overview of its chemical nature, biosynthesis, biological activities, and the experimental protocols necessary for its investigation, aiming to facilitate further research in this promising area.

References

- 1. Cystothiazoles A and B, new bithiazole-type antibiotics from the myxobacterium Cystobacter fuscus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Biosynthetic studies on a myxobacterial antibiotic, this compound: biosynthetic precursors of the carbon skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myxothiazol, a new antibiotic interfering with respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

Antifungal Spectrum of Cystothiazole A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystothiazole A, a novel bithiazole-type antibiotic isolated from the myxobacterium Cystobacter fuscus, has demonstrated significant antifungal properties. This technical guide provides an in-depth overview of the antifungal spectrum of this compound, detailing its mechanism of action, quantitative antifungal activity against a range of fungal species, and the experimental protocols utilized for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of new antifungal agents.

Mechanism of Action

This compound exerts its antifungal effect through the inhibition of the mitochondrial respiratory chain. Specifically, it targets the NADH-ubiquinone oxidoreductase (Complex I), a crucial enzyme in the electron transport chain. By blocking the oxidation of NADH, this compound disrupts the production of ATP, the primary energy currency of the cell, leading to fungal cell growth inhibition and death. This mechanism is distinct from many commercially available antifungal drugs, suggesting a potential for activity against resistant strains.

Quantitative Antifungal Spectrum

The in vitro antifungal activity of this compound has been evaluated against a variety of fungal species, including yeasts and filamentous fungi. The minimum inhibitory concentration (MIC) is a key indicator of antifungal potency. The data presented in Table 1 has been compiled from available literature.

| Fungal Species | Type | MIC (µg/mL) | Reference |

| Candida albicans | Yeast | 0.4 | Commercial Data |

| Saccharomyces cerevisiae | Yeast | 0.1 | Commercial Data |

| Aspergillus fumigatus | Mold | 1.6 | Commercial Data |

| Phytophthora capsici | Oomycete | 0.05 µ g/disc |

Note: The activity against Phytophthora capsici was reported in µ g/disc , which is a semi-quantitative measure from a disc diffusion assay and not a direct MIC value from a broth microdilution assay.

Experimental Protocols

The determination of the antifungal susceptibility of this compound is conducted using standardized methods, primarily the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.

Broth Microdilution Assay for Yeasts (CLSI M27)

This method is utilized for determining the MIC of this compound against yeast species such as Candida albicans and Saccharomyces cerevisiae.

Methodology:

-

Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.

-

Drug Dilution: this compound is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared yeast suspension.

-

Incubation: The plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to a drug-free control well.

Broth Microdilution Assay for Filamentous Fungi (CLSI M38)

For molds like Aspergillus fumigatus, a similar broth microdilution method is employed with some modifications.

Methodology:

-

Inoculum Preparation: A suspension of fungal conidia is prepared and the concentration is adjusted to 0.4 to 5 x 10⁴ CFU/mL in RPMI-1640 medium.

-

Drug Dilution: Serial dilutions of this compound are prepared in 96-well microtiter plates as described for yeasts.

-

Inoculation: Each well is inoculated with the conidial suspension.

-

Incubation: Plates are incubated at 35°C for 48 to 72 hours, or until sufficient growth is observed in the control well.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that shows complete inhibition of growth.

Conclusion and Future Directions

This compound represents a promising antifungal agent with a potent mechanism of action against the mitochondrial respiratory chain. The available data indicates a broad spectrum of activity, although further comprehensive studies are required to fully elucidate its efficacy against a wider range of clinically relevant and drug-resistant fungal pathogens. The detailed protocols provided in this guide offer a framework for standardized evaluation of its antifungal properties. Future research should focus on expanding the quantitative antifungal spectrum data, exploring potential synergies with existing antifungal drugs, and evaluating its efficacy in in vivo models of fungal infections.

The Cytotoxic Potential of Cystothiazole A: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystothiazole A, a natural product derived from the myxobacterium Cystobacter fuscus, has garnered attention for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the cytotoxic activity of this compound and related thiazole-containing compounds against tumor cells. While specific quantitative data and detailed mechanistic studies on this compound are emerging, this document consolidates the available information and draws parallels from structurally similar compounds to illuminate its therapeutic promise. The primary mechanism of action for this class of compounds is believed to be the inhibition of the mitochondrial respiratory chain, a critical pathway for cancer cell metabolism and survival.

Quantitative Analysis of Cytotoxic Activity

Due to the limited availability of specific IC50 values for this compound in the public domain, this section presents a summary of the cytotoxic activities of various other thiazole derivatives against a panel of human cancer cell lines. This data serves as a valuable reference point for understanding the potential potency and selectivity of this structural class. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function.[1]

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Thiazole Derivatives | HTB-26 | Breast Cancer (highly aggressive) | 10 - 50 | [2] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [2] | |

| HepG2 | Hepatocellular Carcinoma | 15.58 | [3][4] | |

| HCT116 | Colorectal Cancer | 0.34 - 22.4 | [2] | |

| A549 | Lung Carcinoma | 15.80 | [3][4] | |

| MCF-7 | Breast Carcinoma | 0.2 ± 0.01 | [5] | |

| MDA-MB-468 | Breast Cancer | 0.6 ± 0.04 | [5] | |

| PC-12 | Pheochromocytoma | 0.43 ± 0.06 | [5] | |

| Benzothiazole Derivatives | U87 | Glioblastoma | < 0.05 | [6] |

| HeLa | Cervical Cancer | < 0.05 | [6] |

Note: The IC50 values presented are for various thiazole-containing compounds and not specifically for this compound, unless otherwise stated. These values are intended to be illustrative of the potential cytotoxic activity of this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxic activity of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect apoptosis, a form of programmed cell death.

-

Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for a specific time.

-

Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

-

Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Mechanism of Action: Signaling Pathways

The cytotoxic activity of this compound and related thiazole compounds is primarily attributed to their ability to inhibit the mitochondrial respiratory chain. This inhibition disrupts cellular energy metabolism and can trigger downstream signaling pathways leading to cell death.

Inhibition of the Mitochondrial Respiratory Chain

This compound is structurally related to myxothiazol, a known inhibitor of the cytochrome b-c1 complex (Complex III) of the mitochondrial respiratory chain.[7] Inhibition of this complex blocks the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This disruption of mitochondrial function is a key event in the induction of apoptosis.

Induction of Apoptosis

Several thiazole derivatives have been shown to induce apoptosis in cancer cells.[5][6][8][9] The accumulation of ROS due to mitochondrial dysfunction can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of caspases, ultimately leading to the execution of the apoptotic program.

Cell Cycle Arrest

Some thiazole compounds have been reported to induce cell cycle arrest in tumor cells.[10][11] By interfering with the progression of the cell cycle, these compounds can inhibit cell proliferation. The arrest can occur at different phases of the cell cycle, such as the G1 or G2/M phase, depending on the specific compound and cell type.

Visualizing the Pathways and Workflows

Experimental Workflow for Assessing Cytotoxicity

Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.

Signaling Pathway of this compound-induced Cytotoxicity

References

- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Understanding the Inhibition of the Cytochrome bc1 Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cytochrome bc1 complex (also known as complex III) is a critical enzyme in the electron transport chain of mitochondria and many bacteria. Its essential role in cellular respiration makes it a prime target for a wide range of inhibitors, including fungicides, antimalarial drugs, and potential anticancer agents. This guide provides an in-depth technical overview of the cytochrome bc1 complex, its mechanism of action, and the various ways in which it can be inhibited. We will delve into the structural and functional details of the two primary inhibitor binding sites, the Qo and Qi sites, and explore the diverse classes of molecules that target them. This document summarizes key quantitative data on inhibitor potency, outlines detailed experimental protocols for studying inhibition, and provides visualizations of the critical pathways and experimental workflows.

Introduction to the Cytochrome bc1 Complex

The cytochrome bc1 complex is a multi-subunit transmembrane protein that plays a pivotal role in oxidative phosphorylation.[1][2] It catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process that is coupled to the pumping of protons across the inner mitochondrial membrane.[3] This proton gradient is then utilized by ATP synthase to produce ATP, the primary energy currency of the cell.[4]

The core of the cytochrome bc1 complex consists of three key subunits: cytochrome b, cytochrome c1, and the Rieske iron-sulfur protein (ISP).[5] The catalytic activity of the complex is governed by a sophisticated mechanism known as the Q-cycle.[6][7] This cycle involves two distinct quinone-binding sites on the cytochrome b subunit: the ubiquinol oxidation (Qo) site, located on the positive (P) side of the membrane, and the ubiquinone reduction (Qi) site, on the negative (N) side.[8][9] The intricate functioning of the Q-cycle makes the cytochrome bc1 complex a highly specific target for inhibitors.

The Q-Cycle Mechanism of Electron and Proton Transport

The Q-cycle is a two-turnover process that facilitates the transfer of two electrons from ubiquinol to two molecules of cytochrome c, while translocating four protons across the inner mitochondrial membrane.

-

First Turnover: A molecule of ubiquinol (QH2) binds to the Qo site and is oxidized. One electron is transferred to the high-potential chain, consisting of the Rieske iron-sulfur protein and then to cytochrome c1, which in turn reduces a molecule of cytochrome c.[10] The second electron is transferred to the low-potential chain, specifically to the low-potential heme bL and then to the high-potential heme bH.[6] This process releases two protons into the intermembrane space and creates a semiquinone radical at the Qo site. The electron that reached heme bH is then used to reduce a molecule of ubiquinone (Q) to a semiquinone radical at the Qi site.

-

Second Turnover: A second molecule of ubiquinol is oxidized at the Qo site, repeating the process of reducing another molecule of cytochrome c and transferring an electron to the heme b chain. This second electron then fully reduces the semiquinone radical at the Qi site to ubiquinol, a process that consumes two protons from the mitochondrial matrix. The newly formed ubiquinol is then released back into the quinone pool.

This complex series of reactions is highly efficient in conserving the energy of electron transfer and is the primary target for inhibitory compounds.

Caption: The Q-Cycle mechanism in the cytochrome bc1 complex.

Mechanisms of Inhibition and Inhibitor Classes

Inhibitors of the cytochrome bc1 complex are broadly classified based on their binding site: Qo site inhibitors and Qi site inhibitors. These inhibitors disrupt the Q-cycle, leading to a halt in electron transport, a collapse of the mitochondrial membrane potential, and ultimately, cell death.[11]

Qo Site Inhibitors

Qo site inhibitors bind to the ubiquinol oxidation site, preventing the initial step of the Q-cycle.[4] This blockage prevents the transfer of electrons to both the high- and low-potential chains. These inhibitors are often competitive with the ubiquinol substrate.

Prominent classes of Qo site inhibitors include:

-

Strobilurins and their analogues: This class includes fungicides like azoxystrobin, kresoxim-methyl, and pyraclostrobin.[7] They are known for their high efficacy in agriculture.

-

Hydroxynaphthoquinones: Atovaquone is a well-known example, used as an antimalarial drug.[8] It is a potent and selective inhibitor of the parasite's cytochrome bc1 complex.

-

Myxothiazol and Stigmatellin: These are naturally occurring inhibitors that have been instrumental in elucidating the structure and function of the Qo site.[7]

Qi Site Inhibitors

Qi site inhibitors bind to the ubiquinone reduction site, blocking the transfer of electrons from heme bH to ubiquinone.[12] This leads to an accumulation of reduced heme bH and prevents the regeneration of ubiquinol.

Key examples of Qi site inhibitors include:

-

Antimycin A: A classic and highly potent inhibitor of the Qi site, widely used in research to study mitochondrial respiration.[12]

-

Quinolones: A newer class of antimalarial drugs, such as ELQ-300, that target the Qi site and have shown promise in overcoming resistance to Qo site inhibitors.[13]

-

Cyazofamid: A fungicide that acts as a classic inhibitor of the Qi site.[12]

Quantitative Data on Inhibitor Potency

The potency of cytochrome bc1 complex inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity under specific assay conditions. The Ki value is a more fundamental measure of the inhibitor's binding affinity to the enzyme.

Table 1: IC50 Values of Selected Cytochrome bc1 Complex Inhibitors

| Inhibitor | Target Organism/System | Binding Site | IC50 | Reference |

| Atovaquone | Plasmodium falciparum | Qo | 0.6 nM | [8] |

| ELQ-400 | Plasmodium falciparum | Qo | 6.7 nM | [8] |

| ELQ-400 | Human (HEK293) | Qo | 108 nM | [8] |

| ELQ-404 | Human (HEK293) | Qo | 1 µM | [8] |

| ELQ-428 | Human (HEK293) | Qo | > 10 µM | [8] |

| Pyrimorph | Phytophthora capsici mitochondria | Not specified | 85.0 µM | |

| Pyrimorph | Bacterial bc1 complex | Not specified | 69.2 µM |

Table 2: Ki Values of Selected Cytochrome bc1 Complex Inhibitors

| Inhibitor | Target Organism/System | Binding Site | Ki | Reference |

| Antimycin A | Porcine | Qi | 0.033 ± 0.00027 nM | [12] |

| Cyazofamid | Porcine | Qi | 12.90 ± 0.91 µM | [12] |

| Compound 5c | Not specified | Not specified | 570 pM | [14] |

| Zinc (Zn2+) | Rhodobacter capsulatus | Qo | 8.3 µM | [2] |

| Zinc (Zn2+) (E295V mutant) | Rhodobacter capsulatus | Qo | 38.5 µM | [2] |

Experimental Protocols

Cytochrome bc1 Complex Activity Assay

This protocol describes a common method for measuring the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

-

Isolated mitochondria or purified cytochrome bc1 complex

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

-

Cytochrome c (from horse heart)

-

Decylubiquinol (DBH2) or other suitable ubiquinol substrate

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of oxidized cytochrome c.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the ubiquinol substrate (e.g., DBH2 dissolved in ethanol or DMSO).

-

Immediately add the mitochondrial suspension or purified enzyme to the cuvette and mix gently.

-

Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The activity is calculated using the molar extinction coefficient for the difference between reduced and oxidized cytochrome c at 550 nm (typically around 21.1 mM⁻¹cm⁻¹).

Caption: Workflow for a cytochrome bc1 complex activity assay.

Inhibition Assay

This protocol is used to determine the IC50 value of a potential inhibitor.

Materials:

-

Same as for the activity assay

-

Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Perform the activity assay as described above in the absence of the inhibitor to establish the uninhibited reaction rate (100% activity).

-